molecular formula C9H7FN2O2 B2457116 (7-fluoro-1H-benzimidazol-1-yl)acetic acid CAS No. 796973-01-8

(7-fluoro-1H-benzimidazol-1-yl)acetic acid

Cat. No. B2457116
CAS RN: 796973-01-8
M. Wt: 194.165
InChI Key: QOTWWGPYJMHWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-fluoro-1H-benzimidazol-1-yl)acetic acid, also known as 7-FBA, is an organic compound belonging to the benzimidazole family. It is a colorless, odorless, crystalline solid that is soluble in water. 7-FBA is used in scientific research for a variety of applications, including biochemical and physiological studies, and has a wide range of advantages and limitations for laboratory experiments.

Scientific Research Applications

(7-fluoro-1H-benzimidazol-1-yl)acetic acid has a wide range of applications in scientific research. It has been used to study the structure and dynamics of proteins, the mechanism of enzyme catalysis, and the regulation of gene expression. It has also been used to study the effects of drugs on the nervous system, and to study the effects of environmental pollutants on the environment.

Mechanism of Action

(7-fluoro-1H-benzimidazol-1-yl)acetic acid is a reversible inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, (7-fluoro-1H-benzimidazol-1-yl)acetic acid increases the levels of acetylcholine in the body, which can lead to increased alertness, improved memory, and increased concentration.
Biochemical and Physiological Effects
(7-fluoro-1H-benzimidazol-1-yl)acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter acetylcholine in the brain, which can lead to improved cognitive function, increased alertness, and improved memory. It has also been shown to have anti-inflammatory and antioxidant effects, and can be used to study the effects of environmental pollutants on the environment.

Advantages and Limitations for Lab Experiments

(7-fluoro-1H-benzimidazol-1-yl)acetic acid has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to synthesize. Additionally, it is relatively stable and can be stored for long periods of time. However, one of the main limitations is that it is a reversible inhibitor, which means that it can only be used for short-term experiments.

Future Directions

There are a number of potential future directions for research involving (7-fluoro-1H-benzimidazol-1-yl)acetic acid. These include further studies into its effects on the nervous system, its potential therapeutic applications, and its use as a tool to study the effects of environmental pollutants on the environment. Additionally, further research into its structure and dynamics could lead to the development of novel drugs and treatments. Finally, further research into its mechanism of action could lead to the development of more effective inhibitors of acetylcholinesterase.

properties

IUPAC Name

2-(7-fluorobenzimidazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c10-6-2-1-3-7-9(6)12(5-11-7)4-8(13)14/h1-3,5H,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTWWGPYJMHWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N(C=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(7-fluoro-1H-benzimidazol-1-yl)ethanol (706 mg, 3.92 mmol) is suspended in 20 mL of acetonitrile and 15 mL of sodium phosphate buffer 1M (pH 6.5). The mixture is heated to 35° C. TEMPO (43 mg, 0.27 mmol) is added, followed by NaClO2 (80%, 887 mg, 7.84 mmol) dissolved in 4 mL of water and diluted bleach (2 ml of a 0.4% aqueous solution). The reaction mixture turns red-brown after the bleach addition. To drive the reaction to completion, if needed, more TEMPO (22 mg), NaClO2 (440 mg in 2 mL of water) and diluted bleach (1 mL) are added and the mixture stirred 6 hours at 35° C. After cooling at room temperature, the reaction is quenched by addition of saturated aqueous Na2SO3 (5 mL). The brown-red color disappears. The pH is adjusted to 8-9 by addition of NaOH 2M and the mixture is washed with ethyl acetate (2×). The organic layer is discarded and the aqueous phase is acidified with HCl 1M (up to pH 3). The desired product is crystallized in the aqueous phase as a white solid (537 mg, 70%). TLC: dichloromethane/methanol 10:1+5% triethylamine, Rf=0.33 (s.m.: Rf=0.56)
Quantity
706 mg
Type
reactant
Reaction Step One
Name
Quantity
43 mg
Type
reactant
Reaction Step Two
Quantity
887 mg
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
22 mg
Type
reactant
Reaction Step Five
Quantity
2 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
15 mL
Type
solvent
Reaction Step Seven
Name
Quantity
4 mL
Type
solvent
Reaction Step Eight

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